molecular formula C9H9FO B132418 3-Fluorophenylacetone CAS No. 1737-19-5

3-Fluorophenylacetone

Cat. No.: B132418
CAS No.: 1737-19-5
M. Wt: 152.16 g/mol
InChI Key: UWCPYXSRCQVABG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Fluorophenylacetone is primarily used in research and development . It is a precursor in the synthesis of amphetamines , which are central nervous system stimulants that increase the release of certain neurotransmitters in the brain. Therefore, the primary targets of this compound, when used as a precursor in amphetamine synthesis, are likely to be the neurotransmitter systems in the brain.

Biochemical Pathways

This compound is involved in the synthesis of optically active cyanohydrins and is a reactant in chiral amine synthesis . These biochemical pathways can lead to the production of various biologically active compounds, including amphetamines.

Pharmacokinetics

It is known to be soluble in chloroform and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed and dry environment . Furthermore, its reactivity and stability might be affected by factors such as pH, presence of other chemicals, and light exposure.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Major Products:

    Oxidation: 3-Fluorophenylacetic acid.

    Reduction: 3-Fluorophenylethanol.

    Substitution: Various substituted phenylacetones depending on the nucleophile used.

Scientific Research Applications

3-Fluorophenylacetone is widely used in scientific research, particularly in:

Comparison with Similar Compounds

  • Phenylacetone
  • 4-Fluorophenylacetone
  • 2-Fluorophenylacetone

Comparison: 3-Fluorophenylacetone is unique due to the presence of a fluorine atom at the third position on the phenyl ring. This fluorine atom can influence the compound’s reactivity and the types of reactions it undergoes. Compared to phenylacetone, the fluorinated derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Properties

IUPAC Name

1-(3-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPYXSRCQVABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169646
Record name 3-Fluorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-19-5
Record name 3-Fluorophenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)propan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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